molecular formula C12H12BrNO2 B13715980 Methyl 3-(7-Bromo-3-indolyl)propanoate

Methyl 3-(7-Bromo-3-indolyl)propanoate

Cat. No.: B13715980
M. Wt: 282.13 g/mol
InChI Key: VLGVCJNTZXAITB-UHFFFAOYSA-N
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Description

Methyl 3-(7-Bromo-3-indolyl)propanoate is a brominated indole derivative with the molecular formula C₁₂H₁₀BrNO₂ (molecular weight: 279.9 g/mol). This compound features a bromine atom at the 7-position of the indole ring and a methyl ester group attached via a propanoate linker at the 3-position. It is primarily utilized in research and development as a synthetic intermediate, particularly in pharmaceutical and agrochemical studies.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 3-(7-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12BrNO2/c1-16-11(15)6-5-8-7-14-12-9(8)3-2-4-10(12)13/h2-4,7,14H,5-6H2,1H3

InChI Key

VLGVCJNTZXAITB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthesis of 7-Bromoindole Core

The 7-bromo substitution on the indole ring can be achieved by:

Formation of the Propanoate Side Chain at the 3-Position

The propanoate side chain is introduced typically by:

Representative Synthetic Route (Patent-Based)

According to patent EP2305647A1, a related compound involving a 7-bromo-substituted indole derivative with a methyl propanoate ester is prepared via oxidation and ring formation reactions starting from hydroxypropylamino-substituted benzo[e]diazepin derivatives. Although this patent focuses on more complex benzodiazepine derivatives, it outlines methodologies relevant to the preparation of brominated indole esters, including:

  • Oxidation steps to form the indole ring system.
  • Use of brominated intermediates.
  • Esterification to yield methyl propanoate derivatives with high chemical and chiral purity.

Preparation of Methyl 3-Bromopropanoate (Alkylating Agent)

Methyl 3-bromopropanoate itself, a key reagent for side chain installation, can be synthesized by:

  • Reacting acetyl bromide with an alcohol solvent to generate hydrogen bromide in situ, which then brominates methyl propionate derivatives.

Comparative Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Direct bromination of indole Bromine or NBS, controlled temperature Simple, direct modification Regioselectivity challenges
Alkylation with methyl 3-bromopropanoate Base (e.g., K2CO3), solvent (DMF, acetone), reflux Straightforward side chain installation Requires preparation of alkylating agent
Fischer indole synthesis Hydrazones from 7-bromo-substituted precursors, acid catalysis Classical, reliable indole formation Multi-step, may require protection/deprotection
Patent method (oxidation and ring formation) Oxidation of hydroxypropylamino intermediates, esterification High purity, chiral control Complex, specialized intermediates

In-Depth Research Findings and Notes

  • Regioselectivity: Bromination at the 7-position of indole requires careful control as electrophilic substitution can occur at multiple positions. Use of directing groups or starting from 7-bromo precursors improves selectivity.

  • Esterification and Alkylation: The installation of the methyl propanoate side chain is efficiently achieved via alkylation with methyl 3-bromopropanoate under basic conditions. This step is critical and often optimized for yield and purity.

  • Chiral Purity: For applications requiring enantiomerically pure compounds, such as pharmaceuticals, methods involving chiral precursors and controlled oxidation steps (as in the patent method) are preferred to maintain stereochemical integrity.

  • Synthetic Efficiency: Modern synthetic methods increasingly favor catalytic and green chemistry approaches to reduce steps and improve yields, though classical methods like Fischer indole synthesis remain widely used due to their robustness.

Chemical Reactions Analysis

Types of Reactions: MFCD31977932 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD31977932 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of MFCD31977932 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Scientific Research Applications

MFCD31977932 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD31977932 is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD31977932 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of MFCD31977932 are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 7-position of the indole ring significantly influences the compound’s properties. Below is a comparative analysis of Methyl 3-(7-Bromo-3-indolyl)propanoate with its methyl-substituted analog and a structurally distinct brominated coumarin derivative.

Table 1: Substituent and Physical Property Comparison
Compound Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Br (7) 279.9 Not Available Indole, ester
Methyl 3-(7-Methyl-3-indolyl)propanoate CH₃ (7) 215.0 Not Available Indole, ester
7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one Br (7), MeSO₂ (3) 307.1 254–255 Coumarin, sulfonyl, ester

Key Observations :

  • Bromine vs. Methyl Substituents: Bromine increases molecular weight by ~65 g/mol compared to methyl.
  • Core Structure Differences : The coumarin derivative () exhibits a much higher melting point (254–255°C) due to the rigid coumarin scaffold and polar sulfonyl group, which improve crystal packing .
Brominated Indole vs. Coumarin Derivatives
  • This compound: The electron-withdrawing bromine atom activates the indole ring for electrophilic substitution at specific positions (e.g., C-5 or C-6). The ester group allows further hydrolysis or transesterification .
  • 7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one : The sulfonyl group enhances electrophilicity at the coumarin’s α-position, facilitating nucleophilic attacks. Bromine here may direct regioselectivity in cross-coupling reactions .

Commercial Availability and Research Use

  • This compound: Limited commercial availability; synthesis often requires custom routes.
  • Methyl 3-(7-Methyl-3-indolyl)propanoate: Priced at $695/5g (), but currently out of stock, indicating high demand or complex synthesis .
  • Aliphatic Brominated Compounds (e.g., 2-Bromo-2-methyl-propane): Lower molecular weight and boiling points (e.g., 73.1°C) compared to aromatic brominated derivatives, reflecting weaker intermolecular forces .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(7-Bromo-3-indolyl)propanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including Fischer indole synthesis or electrophilic bromination of indole precursors, followed by esterification. For example:

  • Bromination : Introduce bromine at the 7th position of the indole ring using electrophilic brominating agents (e.g., NBS\text{NBS}) under controlled pH and temperature .
  • Esterification : React the brominated indole derivative with methyl propanoate in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux .

Q. Key Factors :

  • Temperature : Higher temperatures (>80°C) accelerate cyclization but may increase side products.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl2\text{ZnCl}_2) enhance electrophilic substitution efficiency.

Q. What analytical techniques are critical for characterizing this compound?

Routine characterization includes:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm indole ring substitution patterns and ester group presence. For example, the methyl ester proton appears as a singlet near δ 3.6–3.8 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C12H12BrNO2\text{C}_{12}\text{H}_{12}\text{BrNO}_2, expected m/z289.0m/z \approx 289.0) .
  • HPLC : Assesses purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological activities have been reported for indole derivatives structurally similar to this compound?

Analogous compounds exhibit:

  • Anticancer Activity : Brominated indoles show cytotoxicity against HeLa and MCF-7 cell lines (IC50_{50} values 10–50 μM) via apoptosis induction .
  • Antimicrobial Effects : MIC values of 8–32 μg/mL against S. aureus and E. coli due to membrane disruption .
  • Enzyme Inhibition : Modulation of COX-2 and CYP450 isoforms in vitro .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the bromination step?

Common issues and solutions:

  • Side Reactions : Competing dibromination or oxidation. Use stoichiometric Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C to limit over-bromination .
  • Poor Solubility : Switch to CHCl3\text{CHCl}_3 or add phase-transfer catalysts (e.g., TBAB) .
  • Yield Tracking : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and isolate intermediates via column chromatography .

Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50​ values) be addressed?

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) using HPLC .
  • Meta-Analysis : Compare data across multiple studies; consider structural analogs (e.g., 7-bromo vs. 5-bromo substitution) to identify SAR trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in brominated indole derivatives?

  • Functional Group Modifications : Replace the methyl ester with ethyl or tert-butyl esters to assess lipophilicity effects .
  • Halogen Substitution : Compare 7-bromo vs. 7-chloro analogs to evaluate electronic effects on target binding .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict bioactivity based on steric/electrostatic fields .

Q. How does the bromine atom at the 7th position influence the compound’s reactivity and bioactivity?

  • Electronic Effects : Bromine’s electron-withdrawing nature increases indole ring electrophilicity, enhancing nucleophilic attack (e.g., by thiols in enzyme active sites) .
  • Steric Effects : The 7-bromo substituent may hinder binding to flat aromatic pockets in targets like DNA topoisomerases .
  • Metabolic Stability : Bromine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life in vitro .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep at –20°C in amber vials under inert gas (N2_2 or Ar) to prevent ester hydrolysis .
  • Solubility : Prepare fresh solutions in DMSO (for biological assays) or methanol (for synthesis) to avoid precipitation .
  • Decomposition Signs : Yellowing or precipitate formation indicates degradation; verify purity via HPLC before use .

Methodological and Translational Questions

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic Studies : Measure KiK_i values using Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • Docking Simulations : Use AutoDock Vina to predict binding poses in COX-2 or kinase active sites .
  • Mutagenesis : Engineer enzyme mutants (e.g., Ala substitutions) to identify critical binding residues .

Q. What challenges arise when translating in vitro findings to in vivo models, and how can they be addressed?

  • Bioavailability : Low aqueous solubility limits absorption. Use prodrug strategies (e.g., ester hydrolysis to carboxylic acid) .
  • Toxicity : Monitor liver enzyme levels (ALT/AST) in rodent models to assess hepatotoxicity .
  • Metabolite Identification : Perform LC-MS/MS profiling of plasma and urine to detect active metabolites .

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